T521

Description

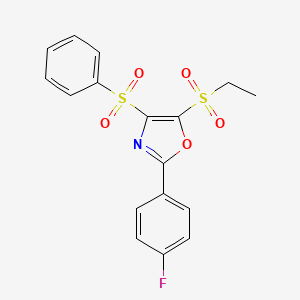

Structure

3D Structure

Properties

CAS No. |

891020-54-5 |

|---|---|

Molecular Formula |

C17H14FNO5S2 |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-5-ethylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C17H14FNO5S2/c1-2-25(20,21)17-16(26(22,23)14-6-4-3-5-7-14)19-15(24-17)12-8-10-13(18)11-9-12/h3-11H,2H2,1H3 |

InChI Key |

MVTLATINKNLPEJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

T521, T 521, T521 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Compound T521: A Search for Its Scientific Identity

Despite a comprehensive search of publicly available scientific and medical literature, the compound designated as "T521" remains elusive. No specific information regarding its discovery, history, chemical structure, mechanism of action, or experimental data could be identified under this identifier.

The initial investigation sought to uncover the foundational knowledge surrounding this compound, including its synthesis, preclinical and clinical development, and the signaling pathways it may modulate. However, searches for "this compound compound," "this compound discovery," "this compound synthesis," and "this compound mechanism of action" did not yield any relevant results. The search was broadened to include terms such as "this compound preclinical studies" and "this compound clinical trials" in an attempt to locate any registered experimental data, but this too proved fruitless.

It is possible that "this compound" represents an internal codename for a compound in the very early stages of development within a pharmaceutical or academic institution, and thus has not yet been disclosed in public forums or scientific publications. Alternatively, it could be an erroneous or outdated designation.

Without any foundational data, it is not possible to fulfill the request for an in-depth technical guide, including the summarization of quantitative data, detailed experimental protocols, or the creation of diagrams for signaling pathways and experimental workflows. The core requirements of data presentation, experimental protocols, and mandatory visualizations are entirely dependent on the availability of primary scientific information, which, in the case of "this compound," is currently absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal or proprietary databases that may contain information not accessible through public search engines. Should information on this compound become publicly available, a comprehensive technical guide could then be compiled.

What is the chemical structure of T521?

An In-Depth Technical Guide to T521: A Selective Polo-like Kinase 1 (Plk1) Polo-Box Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor that demonstrates high selectivity for the Polo-Box Domain (PBD) of Polo-like kinase 1 (Plk1), a critical regulator of mitosis.[1][2] Its targeted mechanism of action, which disrupts the protein-protein interactions essential for Plk1's function in cell division, presents a promising avenue for anticancer therapy.[1][2] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is chemically identified as 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl) oxazole.[1][3] It was identified from a small-molecule compound library through a fluorescence polarization-based high-throughput screening.[1]

| Property | Value | Source |

| IUPAC Name | 5-(ethylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole | [1][3] |

| Molecular Formula | C₁₇H₁₄FNO₅S₂ | [4] |

| Molecular Weight | 395.43 g/mol | [4] |

| SMILES | O=S(C1=C(OC(C2=CC=C(C=C2)F)=N1)S(=O)(CC)=O)(C3=CC=CC=C3)=O | [4] |

| CAS Number | 891020-54-5 | [4] |

| Appearance | White to off-white solid | [4] |

Mechanism of Action

This compound functions as a selective inhibitor of the Plk1 PBD.[1][2] The PBD is crucial for Plk1's subcellular localization and its interaction with substrates, which are essential for the proper execution of mitosis.[1][2][5] this compound disrupts the interaction between Plk1 and its binding partners, such as the mitotic checkpoint protein Bub1.[1][2] This interference with the Plk1-Bub1 interaction leads to a cascade of mitotic defects, including centrosome fragmentation, improper chromosome alignment, and defective spindle assembly.[1][5] Ultimately, treatment with this compound can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[1][6]

A key feature of this compound's mechanism is its proposed covalent binding to lysine residues within the Plk1 PBD, which results in significant alterations to the secondary structure of the PBD.[1][2] This covalent interaction contributes to its potent and specific inhibitory activity against Plk1, with minimal effect on the PBDs of Plk2 and Plk3.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

- 1. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Biological Activity of T521

This technical guide provides a comprehensive overview of the early research into the biological activity of this compound, a novel small-molecule inhibitor. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the methodologies of pivotal experiments.

Core Mechanism of Action: Selective c-Fos/AP-1 Inhibition

This compound (also known as T-5224) is a non-peptidic, small-molecule inhibitor designed to selectively target the activator protein-1 (AP-1) transcription factor.[1] Specifically, it inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer, a key component of the AP-1 complex.[1][2] This targeted action prevents the transactivation of numerous genes involved in inflammatory and tissue-degrading processes.[3][4] Unlike broader anti-inflammatory agents, this compound has been shown to be highly selective, not affecting the DNA binding activities of other transcription factors such as NF-κB/p65, C/EBPα, ATF-2, MyoD, and Sp-1.[1]

The primary therapeutic effect of this compound stems from its ability to suppress the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[5] In response to inflammatory stimuli like Interleukin-1 beta (IL-1β), the c-Fos/AP-1 pathway is activated, leading to the transcription of genes for cytokines (e.g., IL-1β, IL-6, TNF-α) and MMPs (e.g., MMP-1, MMP-3, MMP-13) that degrade the extracellular matrix.[1][2] By blocking the binding of c-Fos/AP-1 to the promoter regions of these genes, this compound effectively mitigates the downstream inflammatory cascade and tissue destruction, demonstrating potential in preclinical models of arthritis.[3][5]

Quantitative Biological Activity Data

Early preclinical research has quantified the potency and efficacy of this compound in various in vitro and in vivo models. The data highlights its activity in cell-based assays and its therapeutic effect in animal models of arthritis.

Table 1: In Vitro Activity of this compound

| Target/Assay | Cell Line | Stimulant | IC50 | Citation |

|---|---|---|---|---|

| MMP-1, MMP-3, IL-6, TNF-α Production | Human Synovial SW982 | IL-1β | ~10 μM | [1] |

| c-Fos/AP-1 DNA Binding | (Not Specified) | (Not Specified) | (Not Specified) |[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

| Parameter | Dosing Regimen | Value | Citation |

|---|---|---|---|

| Pharmacokinetics | |||

| Cmax | (Not Specified) | 0.03 - 0.5 μM | [1] |

| ED50 | (Not Specified) | 1 - 10 mg/kg | [1] |

| Efficacy | |||

| Arthritis Inhibition (at day 50) | 3 mg/kg, p.o., once daily | 64% | [1] |

| Arthritis Inhibition (at day 50) | 30 mg/kg, p.o., once daily | 91% | [1] |

| Joint Destruction | 30 mg/kg, p.o., once daily | Complete Protection |[1] |

Key Experimental Protocols

The biological activity of this compound was characterized through a series of specific in vitro and in vivo experiments. The detailed methodologies for these core assays are provided below.

This experiment was designed to measure the direct inhibitory effect of this compound on the DNA binding capability of AP-1 and other transcription factors.

-

Objective: To determine the selectivity and potency of this compound in inhibiting c-Fos/c-Jun (AP-1) binding to its consensus DNA sequence.

-

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts containing active transcription factors (c-Fos/AP-1, c-Jun/AP-1, ATF-2, C/EBPα, etc.) were prepared from appropriate cell lines.

-

Assay Plate Setup: Multi-well plates pre-coated with consensus double-stranded DNA oligomers for specific transcription factors were used (e.g., TransAM™ kits).

-

Incubation: The prepared nuclear extracts were added to the wells along with various concentrations of this compound. The plates were incubated for 1 hour to allow for transcription factor binding to the immobilized DNA.

-

Detection: Following incubation, the wells were washed to remove unbound proteins. A primary antibody specific to the transcription factor subunit (e.g., anti-c-Fos) was added.

-

Quantification: A secondary antibody conjugated to horseradish peroxidase (HRP) was then added, followed by a colorimetric substrate. The absorbance was read on a spectrophotometer to quantify the amount of bound transcription factor. The inhibitory effect of this compound was calculated by comparing the signal in treated wells to untreated controls.[1]

-

This preclinical model was used to evaluate the therapeutic efficacy of this compound in a setting that mimics human rheumatoid arthritis.

-

Objective: To assess the ability of this compound to prevent or treat arthritis development and joint destruction in vivo.

-

Animal Model: DBA/1J mice are typically used for this model.

-

Methodology:

-

Induction of Arthritis: Arthritis was induced by an initial immunization with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.

-

Treatment Regimen (Prophylactic): For preventative studies, oral administration of this compound (e.g., at 0.3, 1, 3, 30 mg/kg) or vehicle control began on day 21, before the clinical onset of arthritis.[1]

-

Treatment Regimen (Therapeutic): For treatment studies, administration began after the onset of arthritis (e.g., day 27).[5]

-

Clinical Assessment: The severity of arthritis in each paw was monitored and scored regularly (e.g., 3 times per week) based on a scale assessing erythema and swelling.

-

Histological Analysis: At the end of the study (e.g., day 50), joints were harvested, fixed, decalcified, and sectioned. The sections were stained with Safranin O to assess cartilage damage, bone erosion, and inflammation.[1]

-

Biomarker Analysis: Serum and joint tissues were collected to measure levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) and MMPs (MMP-2, MMP-3, MMP-9, MMP-13) via ELISA or other immunoassays.[1]

-

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the quinazolinone derivative, 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one. The methodologies presented are based on established synthetic routes for analogous compounds, particularly those in the gefitinib family of EGFR inhibitors. This document outlines a plausible multi-step synthesis, including detailed experimental protocols, and discusses relevant purification techniques.

Synthetic Strategy Overview

The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one can be achieved through a convergent synthesis strategy. The core of this approach involves the initial construction of the substituted quinazolinone ring system, followed by the introduction of the N-aryl substituent in the final step. The key intermediate is 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one.

The proposed synthetic pathway consists of the following key transformations:

-

Step 1: Synthesis of 6-Hydroxy-7-methoxy-quinazolin-4(3H)-one. This step involves the cyclization of an appropriately substituted anthranilic acid derivative. A common method for this transformation is the Niementowski quinazolinone synthesis.

-

Step 2: Alkylation of the 6-hydroxy group. The hydroxyl group at the 6-position is alkylated with N-(3-chloropropyl)morpholine to introduce the morpholinopropoxy side chain.

-

Step 3: N-Arylation of the quinazolinone core. The final step is the coupling of the quinazolinone intermediate with a derivative of 3-chloro-4-hydroxyphenol to form the N-aryl bond. This can be achieved through methods such as the Ullmann condensation or a Suzuki-Miyaura coupling.

Experimental Workflow for the Synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

Caption: A proposed three-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Hydroxy-7-methoxy-quinazolin-4(3H)-one

This synthesis is based on the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with formamide.

Protocol:

-

To a round-bottom flask, add 2-amino-5-hydroxy-4-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq).

-

Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the cooled mixture to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-hydroxy-7-methoxy-quinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

This step involves the Williamson ether synthesis to introduce the morpholinopropoxy side chain.

Protocol:

-

In a round-bottom flask, dissolve 6-hydroxy-7-methoxy-quinazolin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add N-(3-chloropropyl)morpholine (1.2-1.5 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

This final step can be achieved via an Ullmann condensation, a copper-catalyzed N-arylation reaction.

Protocol:

-

To a reaction vessel, add 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq), 3-chloro-4-iodophenol (1.2 eq), copper(I) iodide (CuI, 0.1-0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Degas the mixture and then heat it to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts and wash the filter cake with DMF.

-

Dilute the filtrate with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography followed by recrystallization.

Purification Methods

Purification of the intermediates and the final product is crucial to obtain a compound of high purity suitable for biological and pharmaceutical research.

Column Chromatography

Silica gel column chromatography is the primary method for purifying the crude products from each synthetic step. The choice of eluent system will depend on the polarity of the compound.

-

For Step 2 Intermediate: A gradient of dichloromethane and methanol is often effective.

-

For the Final Product: A gradient of ethyl acetate and hexanes, or dichloromethane and methanol, can be used.

Recrystallization

Recrystallization is employed as a final purification step to obtain a highly crystalline and pure product. The choice of solvent for recrystallization is critical and needs to be determined empirically. Common solvents for quinazolinone derivatives include:

-

Ethanol

-

Methanol

-

Ethyl acetate/Hexane mixtures

-

Isopropanol

General Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can enhance the yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of quinazolinone derivatives, based on literature reports of analogous compounds.[1][2]

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Niementowski Condensation | Formamide | Formamide | 180-190 | 4-6 | 70-85 |

| 2 | Williamson Ether Synthesis | N-(3-chloropropyl)morpholine, K₂CO₃ | DMF | 80-90 | 12-18 | 60-80 |

| 3 | Ullmann Condensation | 3-Chloro-4-iodophenol, CuI, K₂CO₃ | DMF | 120-140 | 24-48 | 40-60 |

Table 2: Purification Parameters

| Compound | Purification Method | Column Chromatography Eluent | Recrystallization Solvent | Typical Purity (%) |

| Intermediate (Step 1) | Filtration & Washing | N/A | Ethanol | >95 |

| Intermediate (Step 2) | Column Chromatography | Dichloromethane/Methanol (gradient) | Ethyl Acetate/Hexanes | >98 |

| Final Product | Column Chromatography & Recrystallization | Dichloromethane/Methanol (gradient) | Isopropanol | >99 |

Signaling Pathway Context

Quinazolinone-based molecules are well-known inhibitors of various protein kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target for many anticancer drugs like gefitinib. The target molecule of this guide shares structural similarities with such EGFR inhibitors. The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is often dysregulated in cancer and is a common target for quinazolinone-based therapeutics.

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway.

This guide provides a foundational understanding of the synthesis and purification of 3-(3-Chloro-4-hydroxyphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources.

References

In-depth Technical Guide on T521: Information Currently Unavailable in Public Domain

Following a comprehensive review of publicly available scientific literature and databases, we have determined that there is currently insufficient data to construct an in-depth technical guide on the pharmacokinetics and pharmacodynamics of the compound T521.

This compound, identified by CAS number 891020-54-5, is commercially available and is described by some chemical suppliers as an inhibitor of E3 ligase with potential applications in cancer and metabolic disease research.[1][2][3] Other sources characterize it as a selective inhibitor of the Polo-like kinase 1 (Plk1) polo-box domain (PBD), noting its lack of inhibitory activity against Plk2 and Plk3.[4][5]

Despite these classifications, a thorough search has revealed a significant absence of published research detailing the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacodynamic characteristics, including dose-response relationships and specific mechanisms of action at a molecular level.

One available reference briefly mentions that this compound was found to impede the binding of Plk1 to the spindle assembly checkpoint protein Bub1 in an in-vivo setting and demonstrated suppression of A549 cell growth in xenograft mouse models.[6] However, the detailed experimental protocols and quantitative data from these studies are not provided in the accessible literature.

The creation of a comprehensive technical guide or whitepaper that meets the specified requirements for data presentation, experimental protocols, and detailed visualizations is not feasible at this time due to the lack of foundational scientific data in the public domain. The core information necessary to populate such a document, particularly quantitative pharmacokinetic and pharmacodynamic data, remains unpublished or otherwise inaccessible.

For researchers, scientists, and drug development professionals interested in this compound, this indicates that the compound is at a very early stage of investigation, with its fundamental biological and pharmacological properties yet to be fully characterized and disclosed in peer-reviewed literature. Further research and publication of data are required before a thorough understanding of this compound's profile can be established.

References

Technical Guide: T-5224 Solubility, Stability, and Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological activity of T-5224, a selective inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. The information compiled herein is intended to support research and development activities by providing key data and detailed experimental methodologies.

Core Data: Solubility and Stability

T-5224 is a small molecule with limited aqueous solubility, a critical consideration for its formulation and delivery. Its stability profile dictates appropriate storage and handling conditions to ensure its integrity for experimental use.

Solubility Data

The solubility of T-5224 in various solvents is summarized in the table below. It is characterized as being sparingly soluble in aqueous buffers and practically insoluble in water and ethanol.[1][2] For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[2]

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥25.88 mg/mL; 100 mg/mL | ~50 mM; ~193 mM | Ultrasonic treatment and freshly opened DMSO are recommended to aid dissolution.[1] |

| Dimethylformamide (DMF) | ~30 mg/mL | ~58 mM | - |

| Ethanol | Insoluble | - | - |

| Water | Insoluble | - | T-5224 is described as a "hardly-soluble medication" in aqueous environments from acidic to neutral pH.[3] |

| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | ~0.64 mM | Aqueous solutions are not recommended for storage for more than one day.[2][4] |

Stability Data

Proper storage is crucial to maintain the biological activity of T-5224. The following table outlines the recommended storage conditions and observed stability.

| Form | Storage Temperature | Duration | Notes |

| Crystalline Solid | -20°C | ≥ 4 years | Should be stored under an inert gas. |

| Stock Solution in DMSO | -20°C | Several months | - |

| In-use (Room Temperature Shipping) | Room Temperature | Stable | Stability testing has shown that the product can be shipped without cooling measures. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. This section provides representative protocols for assessing the solubility, stability, and biological activity of T-5224.

Protocol for Aqueous Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of T-5224 in a phosphate-buffered saline (PBS) solution, a commonly used buffer in biological assays.

Materials:

-

T-5224

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Orbital shaker

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Calibrated pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of T-5224 (e.g., 5 mg) and add it to a microcentrifuge tube.

-

Add a defined volume of PBS (e.g., 1 mL) to the tube.

-

For a control, prepare a similar sample using only PBS.

-

Place the tubes on an orbital shaker and agitate at room temperature for 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification by HPLC:

-

Prepare a standard stock solution of T-5224 in DMSO of a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of DMSO and PBS.

-

Analyze the calibration standards and the supernatant from the saturated solution by HPLC-UV. A hypothetical HPLC method is provided below.

-

HPLC Method (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 292 nm and 332 nm (based on UV maxima)

-

Column Temperature: 30°C

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of T-5224 in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the aqueous solubility.

-

Protocol for Stability Testing (ICH Guideline Based)

This protocol provides a framework for assessing the stability of T-5224 under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

T-5224

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC-UV system

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve T-5224 in a solution of 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dissolve T-5224 in a solution of 0.1 M NaOH and incubate at 60°C for a specified time.

-

Oxidation: Dissolve T-5224 in a solution of 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Expose solid T-5224 to dry heat (e.g., 80°C) for a specified time.

-

Photostability: Expose solid T-5224 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

At each time point, neutralize the acidic and basic samples, and analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation.

-

-

Long-Term and Accelerated Stability Studies:

-

Store aliquots of T-5224 in its intended container closure system under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analyze the samples for appearance, purity (by HPLC), and content of T-5224.

-

Stability-Indicating HPLC Method (Example):

A stability-indicating method is one that can separate the active pharmaceutical ingredient from its degradation products. The HPLC method described in section 2.1 can be adapted and validated for this purpose by demonstrating that the degradation products do not co-elute with the main T-5224 peak.

Protocol for c-Fos/AP-1 Luciferase Reporter Assay

This protocol details a method to quantify the inhibitory effect of T-5224 on AP-1 transcriptional activity using a luciferase reporter assay.

Materials:

-

NIH/3T3 cells (or other suitable cell line)

-

pAP-1-Luc reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase gene)

-

Control reporter plasmid (e.g., pRL-TK with Renilla luciferase for normalization)

-

Transfection reagent

-

T-5224

-

Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed NIH/3T3 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the pAP-1-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells overnight.

-

-

Treatment with T-5224 and Stimulation:

-

Prepare serial dilutions of T-5224 in serum-free medium.

-

Replace the culture medium with the medium containing different concentrations of T-5224. Incubate for 1 hour.

-

Stimulate the cells with PMA (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL) to induce AP-1 activity.

-

Incubate for an additional 3-6 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of AP-1 activity for each concentration of T-5224 relative to the stimulated control (cells treated with PMA or TNF-α alone).

-

Determine the IC₅₀ value of T-5224.

-

Protocol for PI3K/AKT Pathway Western Blot Analysis

This protocol describes the use of Western blotting to investigate the effect of T-5224 on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cell line of interest

-

T-5224

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of T-5224 for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Collect the cell lysates and centrifuge to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to visually represent the mechanism of action of T-5224 and the experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

A Technical Guide to the In Vitro Effects of T521, a Selective c-Fos/AP-1 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

T521 is a novel, non-peptidic small molecule engineered to selectively inhibit the transcription factor Activator Protein-1 (AP-1).[1] AP-1 is a critical regulator of gene expression involved in a myriad of cellular processes, including proliferation, inflammation, and matrix degradation. It typically functions as a heterodimer of proteins from the Fos and Jun families, with the c-Fos/c-Jun dimer being a key pathogenic driver in inflammatory diseases and certain cancers. By specifically targeting the DNA binding activity of c-Fos/AP-1, this compound offers a focused therapeutic strategy to modulate downstream pathological events.[1][2][3]

This document provides a comprehensive overview of the reported in vitro effects of this compound on various cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways. The primary focus is on its anti-inflammatory and matrix-preserving effects, particularly in the context of joint diseases like rheumatoid arthritis and osteoarthritis.[4][5]

Core Mechanism of Action: Selective AP-1 Inhibition

This compound's primary mechanism of action is the specific inhibition of the DNA binding activity of the c-Fos/c-Jun heterodimer.[2][3] Unlike broader-acting anti-inflammatory agents, this compound does not affect the expression levels of c-Fos family proteins themselves.[1] Instead, it interferes with the binding of the AP-1 complex to its consensus DNA sequences in the promoter regions of target genes. This selectivity has been demonstrated in studies where this compound did not impact the DNA binding activities of other important transcription factors such as NF-κB, Sp-1, C/EBPα, ATF-2, or MyoD.[1] This targeted action effectively blocks the transactivation of a wide array of pro-inflammatory and matrix-degrading genes.

Quantitative In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on the production of key inflammatory mediators and matrix-degrading enzymes in relevant human cell lines. The data highlights its potential to suppress the catabolic processes that drive tissue destruction in joint diseases.

| Cell Line | Stimulus | Target Mediator | Assay Type | Measured Effect | IC50 | Reference |

| Human Synovial SW982 Cells | IL-1β | MMP-1 | Protein Production | Inhibition | ~10 µM | [1] |

| Human Synovial SW982 Cells | IL-1β | MMP-3 | Protein Production | Inhibition | ~10 µM | [1] |

| Human Synovial SW982 Cells | IL-1β | IL-6 | Protein Production | Inhibition | ~10 µM | [1] |

| Human Synovial SW982 Cells | IL-1β | TNF-α | Protein Production | Inhibition | ~10 µM | [1] |

| Human Articular Chondrocytes | IL-1 | MMP-1 | mRNA Expression | Inhibition | Not Specified | [4] |

| Human Articular Chondrocytes | IL-1 | MMP-3 | mRNA Expression | Inhibition | Not Specified | [4] |

| Human Articular Chondrocytes | IL-1 | MMP-13 | mRNA Expression | Inhibition | Not Specified | [4] |

| Human Articular Chondrocytes | IL-1 | IL-1β | mRNA Expression | Inhibition | Not Specified | [4] |

| Human Articular Chondrocytes | IL-1 | IL-6 | mRNA Expression | Inhibition | Not Specified | [4] |

| Human Articular Chondrocytes | IL-1 | TNF-α | mRNA Expression | Inhibition | Not Specified | [4] |

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating the in vitro effects of compounds like this compound. Below are detailed protocols for key assays cited in the literature.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A selective c-Fos/AP-1 inhibitor prevents cartilage destruction and subsequent osteophyte formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of arthritis with a selective inhibitor of c-Fos/activator protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

T521 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of Polo-like kinase 1 (Plk1) as the molecular target of the small molecule inhibitor, T521. This document details the experimental methodologies, quantitative data, and the underlying signaling pathways pertinent to the mechanism of action of this compound.

Target Identification: Pinpointing Plk1's Polo-Box Domain

The initial identification of this compound as a potential therapeutic agent stemmed from a high-throughput screening of a small-molecule compound library. The primary assay utilized was a fluorescence polarization (FP) assay designed to identify compounds that could disrupt the protein-protein interactions mediated by the Polo-Box Domain (PBD) of Plk1.

High-Throughput Screening via Fluorescence Polarization

The core principle of this screening method is the detection of changes in the polarization of fluorescently labeled molecules upon binding to a larger protein. In this context, a fluorescently labeled phosphopeptide that mimics a natural binding partner of the Plk1 PBD was used. When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Plk1 PBD, its tumbling is restricted, leading to an increase in fluorescence polarization. Potential inhibitors are identified by their ability to compete with the labeled peptide for binding to the PBD, thus causing a decrease in fluorescence polarization.

This compound was identified from a library of 20,000 compounds as a potent inhibitor of the Plk1 PBD-phosphopeptide interaction.[1]

Target Validation: Confirming Plk1 as the Target of this compound

Following its initial identification, a series of in vitro and in vivo experiments were conducted to validate that the anti-proliferative and cytotoxic effects of this compound are indeed mediated through the inhibition of Plk1.

In Vitro Validation

Specificity and Potency: The inhibitory activity of this compound was quantified using the fluorescence polarization assay. This compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.22 ± 0.13 μM against the Plk1 PBD.[1] Importantly, this compound exhibited high specificity for the Plk1 PBD, showing little to no inhibition of the PBDs of the closely related kinases, Plk2 and Plk3, at concentrations up to 500 μM.[2] This specificity is a critical attribute for a targeted therapeutic, as it minimizes the potential for off-target effects.

To further confirm the inhibitory action of this compound on a different Plk1 PBD-substrate interaction, a competitive ELISA was performed. This assay demonstrated that this compound could inhibit the binding of the Plk1 PBD to GST-Map205PBM, albeit with a higher IC50 of 90 μM, which is attributed to the strong interaction between the PBD and Map205PBM.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Target | Substrate/Binding Partner | IC50 (μM) |

| Fluorescence Polarization | Plk1 PBD | FITC-Poloboxtide | 1.22 ± 0.13 |

| Fluorescence Polarization | Plk2 PBD | FITC-Poloboxtide | > 500 |

| Fluorescence Polarization | Plk3 PBD | FITC-Poloboxtide | > 500 |

| Competitive ELISA | Plk1 PBD | GST-Map205PBM | 90 |

In Vivo and Cellular Validation

Disruption of Plk1-Bub1 Interaction: A key cellular function of Plk1 is its recruitment to kinetochores during mitosis, a process mediated by the interaction of its PBD with the spindle assembly checkpoint protein, Bub1.[1] To investigate if this compound could disrupt this interaction within a cellular context, a co-immunoprecipitation (Co-IP) assay was performed on synchronized HeLa cells. The results showed a dose-dependent decrease in the amount of Plk1 that co-immunoprecipitated with Bub1 in cells treated with this compound, confirming that this compound disrupts the Plk1-Bub1 interaction in vivo.[2]

Induction of Mitotic Defects: The inhibition of Plk1 is known to cause characteristic defects in mitotic progression. Treatment of synchronized HeLa cells with this compound resulted in a range of mitotic abnormalities consistent with Plk1 inhibition, including:

-

Centrosome fragmentation

-

Chromosome misalignment

-

Disorganized spindle assembly[1]

Quantitative analysis of mitotic cells revealed a significant increase in the percentage of cells with lagging chromosomes and multiple centrosomes following treatment with this compound.

Table 2: Effect of this compound on Mitotic Progression in HeLa Cells

| Treatment | Mitotic Phase Distribution (%) | Cells with Lagging Chromosomes (%) | Cells with >2 Centrosomes (%) |

| DMSO | |||

| Prophase | 25 | 0 | 0 |

| Metaphase | 60 | 0 | 0 |

| Anaphase | 10 | 0 | 0 |

| Telophase | 5 | 0 | 0 |

| This compound (5 μM) | |||

| Prophase | 30 | N/A | N/A |

| Metaphase | 45 | 35 | 20 |

| Anaphase | 5 | N/A | N/A |

| Telophase | 2 | N/A | N/A |

Data is approximated from graphical representations in the source literature.

Anti-proliferative Activity: this compound demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values generally ranging from 1 to 5 μM.[1] The compound also inhibited the proliferation of normal human cell lines, indicating a general cytotoxic effect due to the essential role of Plk1 in cell division.[1]

Table 3: Anti-proliferative Activity of this compound in Human Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | ~2.5 |

| HeLa | Cervical Carcinoma | ~3.0 |

| MCF-7 | Breast Adenocarcinoma | ~4.0 |

| HCT116 | Colon Carcinoma | ~1.5 |

| U2OS | Osteosarcoma | ~2.0 |

| MRC5 | Normal Lung Fibroblast | ~5.0 |

| HEK-293 | Normal Embryonic Kidney | ~3.0 |

| L02 | Normal Liver | ~10.0 |

IC50 values are approximated from the source literature.

In Vivo Antitumor Activity: The therapeutic potential of this compound was evaluated in a xenograft mouse model using A549 human lung carcinoma cells. This compound was shown to suppress tumor growth in this model, providing evidence of its in vivo efficacy.[3]

Signaling Pathways and Mechanism of Action

Polo-like kinase 1 is a master regulator of mitosis, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4] Its activity is tightly regulated, and its localization to specific subcellular structures is crucial for its function. This localization is primarily mediated by the Polo-Box Domain (PBD), which binds to phosphorylated docking sites on various proteins.

The mechanism of action of this compound is the specific inhibition of the Plk1 PBD. By binding to the PBD, this compound prevents Plk1 from localizing to its sites of action, thereby inhibiting its mitotic functions. A key interaction disrupted by this compound is the binding of the Plk1 PBD to Bub1 at the kinetochores. This interaction is essential for the proper attachment of microtubules to chromosomes and for the satisfaction of the spindle assembly checkpoint.

Caption: Plk1 signaling pathway in mitosis and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This protocol describes a competitive FP assay to screen for and characterize inhibitors of the Plk1 PBD.

Materials:

-

Purified recombinant Plk1 PBD protein

-

FITC-labeled phosphopeptide probe (e.g., FITC-Poloboxtide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

384-well black, flat-bottom plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.

-

Add a solution of Plk1 PBD to each well to a final concentration of approximately 400 nM.

-

Incubate the plate at room temperature for 1 hour to allow the compound to bind to the PBD.

-

Add the FITC-labeled phosphopeptide probe to each well to a final concentration of approximately 60 nM.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Co-immunoprecipitation (Co-IP) of Plk1 and Bub1

This protocol details the procedure to assess the effect of this compound on the interaction between Plk1 and Bub1 in cultured cells.

Materials:

-

HeLa cells

-

Cell culture medium and reagents

-

This compound and DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Bub1 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-Plk1 and anti-Bub1 antibodies for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture HeLa cells and synchronize them at the G1/S boundary using a double-thymidine block.

-

Release the cells from the block and treat with either DMSO or varying concentrations of this compound for 10 hours.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads, then remove the beads.

-

Incubate the pre-cleared lysates with an anti-Bub1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-Plk1 and anti-Bub1 antibodies. A decrease in the Plk1 signal in the this compound-treated samples indicates disruption of the interaction.

Conclusion

The collective evidence from in vitro, cellular, and in vivo studies strongly validates Polo-like kinase 1 as the primary target of the small molecule inhibitor this compound. This compound specifically inhibits the function of the Plk1 Polo-Box Domain, leading to the disruption of essential mitotic processes and subsequent cell death. This targeted mechanism of action, coupled with its demonstrated anti-tumor activity, positions this compound as a promising candidate for further preclinical and clinical development as an anti-cancer therapeutic. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

Methodological & Application

T521: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

T521, also known as T-5224, is a potent and selective small-molecule inhibitor of the activator protein-1 (AP-1) transcription factor. AP-1 is a dimeric complex, typically formed by proteins from the Fos and Jun families (e.g., c-Fos and c-Jun), that plays a critical role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of the AP-1 signaling pathway is implicated in various pathologies such as cancer, arthritis, and other inflammatory diseases.

This compound exerts its inhibitory effect by specifically preventing the DNA binding of the c-Fos/c-Jun heterodimer to its consensus sequence on target gene promoters.[1] This targeted mechanism of action makes this compound a valuable tool for investigating the physiological and pathological roles of the AP-1 signaling pathway in a laboratory setting. These application notes provide detailed protocols for the use of this compound in common cell-based assays.

Data Presentation

This compound Efficacy and Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines and assays. These values serve as a guide for determining the appropriate concentration range for your experiments.

| Cell Line/Model System | Assay Type | Stimulant | Target Measured | IC50 Value |

| Human Synovial SW982 Cells | Inhibition of Mediator Production | IL-1β | MMP-1, MMP-3, IL-6, TNF-α | ~10 µM |

| Human Chondrocyte SW1353 Cells | Inhibition of Mediator Production | IL-1β | MMP-3, MMP-13 | 10 µM |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (HSC-3-M3) | Invasion Assay | - | Cell Invasion | Dose-dependent inhibition (significant at 80 µM) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) Cells (HSC-3-M3) | Migration (Scratch) Assay | - | Cell Migration | Dose-dependent inhibition |

Note: In some cancer cell lines, such as HSC-3-M3 and OSC-19, this compound did not show significant cytotoxic activity or inhibition of proliferation at concentrations up to 80 μM, highlighting its primary role in inhibiting invasion and migration rather than cell viability in this context.[2]

Signaling Pathway

The diagram below illustrates the signaling cascade leading to AP-1 activation and the point of inhibition by this compound. External stimuli such as growth factors, inflammatory cytokines (e.g., TNF-α, IL-1β), or cellular stress activate Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK. These kinases then phosphorylate and activate c-Fos and c-Jun, leading to the formation of the AP-1 complex. AP-1 translocates to the nucleus and binds to DNA, initiating the transcription of target genes like Matrix Metalloproteinases (MMPs) and pro-inflammatory cytokines. This compound intervenes by preventing this DNA binding.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the inhibitor stock solution is critical for obtaining accurate and reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO. To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the appropriate amount of this compound powder in anhydrous DMSO.[3] For example, for a 100 mM stock solution of this compound (M.W. 517.55 g/mol ), dissolve 51.76 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in solubilization.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months.[1] When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine a non-toxic concentration range for subsequent experiments.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

The next day, prepare serial dilutions of this compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the no-treatment control.

Western Blot Analysis of c-Fos and Downstream Targets

This protocol allows for the qualitative and semi-quantitative analysis of protein expression levels to confirm the effect of this compound on the AP-1 pathway and its downstream targets.

Materials:

-

Cells of interest and appropriate culture dishes

-

This compound stock solution

-

Stimulant (e.g., IL-1β, TNF-α, or PMA)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Fos, anti-MMP9, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of this compound for 1-2 hours.

-

Add the stimulant (e.g., IL-1β at 10 ng/mL) and incubate for the appropriate time to induce target protein expression (e.g., 24 hours for MMPs).

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize the data.

AP-1 Reporter Assay (Dual-Luciferase)

This assay directly measures the transcriptional activity of AP-1 and is a key experiment to confirm the inhibitory effect of this compound.

Materials:

-

Cells of interest (e.g., NIH/3T3)

-

AP-1 luciferase reporter plasmid (containing multiple AP-1 binding sites driving firefly luciferase expression)

-

Control plasmid with a constitutively expressed Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent

-

This compound stock solution

-

Stimulant (e.g., PMA at 10 ng/mL or TNF-α at 10 ng/mL)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect the cells with the AP-1 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

-

Allow the cells to recover and express the reporters for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with PMA or TNF-α for 3-6 hours to activate the AP-1 pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Express the results as a fold change relative to the unstimulated control.

Experimental Workflow Example

The following diagram illustrates a typical workflow for evaluating the effect of this compound on stimulated cells.

References

T521: A Selective c-Fos/AP-1 Inhibitor for Neurological Disorder Studies

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

T521 is a potent and selective small-molecule inhibitor of the transcription factor activator protein-1 (AP-1), specifically targeting the DNA binding activity of the c-Fos/c-Jun heterodimer.[1][2] AP-1 is a critical regulator of gene expression involved in a wide array of cellular processes, including inflammation, proliferation, and apoptosis. In the central nervous system (CNS), the c-Fos/AP-1 signaling pathway is increasingly implicated in the pathogenesis of various neurological disorders. Its activation in microglia and neurons can drive the expression of pro-inflammatory cytokines and pro-apoptotic factors, contributing to neuroinflammation and neuronal cell death.[3] Consequently, the inhibition of c-Fos/AP-1 by this compound presents a promising therapeutic strategy for neurological disorders characterized by a significant neuroinflammatory component.

These application notes provide a comprehensive overview of the potential applications of this compound in neurological disorder research, summarizing key quantitative data and providing detailed experimental protocols to facilitate its investigation in preclinical models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing a basis for experimental design.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (MMP-3 production) | 10 µM | Human Chondrocyte SW1353 cells | [4] |

| IC50 (MMP-13 production) | 10 µM | Human Chondrocyte SW1353 cells | [4] |

| IC50 (MMP-1 production) | ~10 µM | Human Synovial SW982 cells | [4] |

| IC50 (IL-6 production) | ~10 µM | Human Synovial SW982 cells | [4] |

| IC50 (TNF-α production) | ~10 µM | Human Synovial SW982 cells | [4] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Mouse (Collagen-Induced Arthritis) | 3 mg/kg, p.o., daily | 64% inhibition of arthritis development | [4] |

| Mouse (Collagen-Induced Arthritis) | 30 mg/kg, p.o., daily | 91% inhibition of arthritis development | [4] |

| Mouse (LPS-induced AKI) | 300 mg/kg, p.o., single dose | Increased survival, decreased pro-inflammatory cytokines | [5][6] |

Table 2: In Vivo Efficacy of this compound in Non-Neurological Models

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of neuroinflammation. This compound inhibits the c-Fos/AP-1 transcription factor, thereby reducing the expression of pro-inflammatory and pro-apoptotic genes in both microglia and neurons.

Experimental Protocols

The following protocols provide a framework for investigating the efficacy of this compound in preclinical models of neurological disorders. While direct studies of this compound in Alzheimer's, Parkinson's, or Huntington's disease models are not yet published, the following protocols for inducing these diseases and assessing outcomes can be adapted for studies with this compound. A protocol for an intracerebral hemorrhage model, where an AP-1 inhibitor has shown efficacy, is also provided.

Experimental Workflow

In Vivo Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

-

Oral gavage needles (20-22 gauge for mice)

-

Syringes

Procedure:

-

Preparation of this compound Solution:

-

Based on in vivo studies in other models, a starting dose of 30 mg/kg can be considered.[4] A higher dose of up to 300 mg/kg has been used in acute models.[5][6]

-

Calculate the required amount of this compound based on the body weight of the animals and the desired dose.

-

Suspend or dissolve this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

-

-

Administration:

-

Administer the this compound solution or vehicle to the mice via oral gavage. The volume of administration should be approximately 5-10 ml/kg body weight.

-

The frequency of administration will depend on the specific disease model and experimental design (e.g., daily for chronic models).

-

Animal Models of Neurological Disorders

a) Alzheimer's Disease Model (Aβ Oligomer Injection) [7][8]

-

Preparation of Aβ Oligomers: Prepare Aβ1-42 oligomers as described in the literature.

-

Surgery: Anesthetize the mice and place them in a stereotaxic frame.

-

Injection: Inject Aβ oligomers (e.g., 5 µL of a 100 µM solution) or vehicle into the lateral ventricles (intracerebroventricularly, ICV).

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

b) Parkinson's Disease Model (Rotenone-induced) [9]

-

Preparation of Rotenone Solution: Dissolve rotenone in a suitable vehicle (e.g., sunflower oil).

-

Administration: Administer rotenone (e.g., 30 mg/kg) or vehicle to the mice via oral gavage daily for a specified period (e.g., 28 days) to induce dopaminergic neurodegeneration.

c) Huntington's Disease Model (3-Nitropropionic Acid-induced)

-

Preparation of 3-NP Solution: Dissolve 3-Nitropropionic acid (3-NP) in saline.

-

Administration: Administer 3-NP (e.g., 20 mg/kg) or saline to the mice via intraperitoneal (i.p.) injection daily for a specified period (e.g., 7-14 days) to induce striatal lesions.

d) Intracerebral Hemorrhage (ICH) Model (Collagenase-induced) [10]

-

Surgery: Anesthetize the mice and place them in a stereotaxic frame.

-

Collagenase Injection: Inject a small volume of collagenase type VII (e.g., 0.075 U in 0.5 µL of saline) into the striatum to induce hemorrhage.

-

Post-operative Care: Suture the incision and provide post-operative care.

Behavioral Assessment of Neurological Deficits

a) Morris Water Maze (for learning and memory in AD models) [11]

-

Apparatus: A circular pool filled with opaque water with a hidden platform.

-

Procedure: Train the mice to find the hidden platform over several days.

-

Probe Trial: Remove the platform and assess the time spent in the target quadrant.

b) Rotarod Test (for motor coordination in PD and HD models) [12]

-

Apparatus: A rotating rod with adjustable speed.

-

Procedure: Place the mice on the rotating rod and measure the latency to fall.

c) Neurological Deficit Score (for stroke models) [13]

-

Procedure: Score the mice based on a scale that assesses body symmetry, gait, climbing, and circling behavior.

Post-mortem Brain Tissue Analysis

a) Immunohistochemistry (IHC) for Neuroinflammation and Neuronal Loss [1][14][15]

-

Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection. Section the brains using a cryostat.

-

Staining:

-

Block the sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons).

-

Incubate with appropriate fluorescently-labeled secondary antibodies.

-

Mount the sections with a mounting medium containing DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of positive cells or the fluorescence intensity.

b) ELISA for Pro-inflammatory Cytokines [16][17][18]

-

Brain Homogenate Preparation: Homogenize the brain tissue in a lysis buffer containing protease inhibitors.[19] Centrifuge the homogenate and collect the supernatant.

-

ELISA Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

-

Follow the manufacturer's instructions to measure the cytokine concentrations in the brain homogenates.

-

Normalize the cytokine levels to the total protein concentration of the sample.

-

c) Western Blot for AP-1 Pathway Activation [20][21]

-

Protein Extraction: Extract protein from brain tissue using RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated c-Fos, phosphorylated c-Jun, total c-Fos, total c-Jun, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Conclusion

This compound, as a selective inhibitor of the c-Fos/AP-1 signaling pathway, holds significant potential for the study and potential treatment of neurological disorders where neuroinflammation is a key pathological driver. The provided application notes and protocols offer a comprehensive resource for researchers to design and execute preclinical studies to investigate the therapeutic efficacy of this compound in various neurological disease models. Further research is warranted to explore the full potential of this compound in the field of neuroscience.

References

- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Behavioral Tests in Mice < Comparative Pathology Research Core [medicine.yale.edu]

- 5. hellobio.com [hellobio.com]

- 6. T-5224, a selective inhibitor of c-Fos/activator protein-1, improves survival by inhibiting serum high mobility group box-1 in lethal lipopolysaccharide-induced acute kidney injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]

- 8. google.com [google.com]

- 9. google.com [google.com]

- 10. Inhibition of activator protein 1 attenuates neuroinflammation and brain injury after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]

- 13. Frontiers | Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage [frontiersin.org]

- 14. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 15. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 16. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. h-h-c.com [h-h-c.com]

- 18. bdbiosciences.com [bdbiosciences.com]

- 19. Brain homogenate preparation for cytokine assay. [plos.figshare.com]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

Preparing Stock Solutions of T521: A Guide for Researchers

Introduction

T521, also known as T-5224, is a potent and selective small molecule inhibitor of the c-Fos/activator protein-1 (AP-1) transcription factor. By specifically interfering with the DNA binding activity of the c-Fos/c-Jun heterodimer, this compound blocks the transcriptional activation of various genes involved in cell proliferation, inflammation, and invasion. Its targeted mechanism of action makes it a valuable tool in cancer research, immunology, and drug development for inflammatory diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in relevant in vitro assays.

This compound Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Weight | 517.53 g/mol | --INVALID-LINK-- |

| Formula | C29H27NO8 | --INVALID-LINK-- |

| CAS Number | 530141-72-1 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (up to 100 mM) | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

Preparing this compound Stock Solutions

Materials

-

This compound (T-5224) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Protocol for 10 mM Stock Solution

-

Weighing: Accurately weigh out 5.18 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C for 10 minutes can aid dissolution.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for several months.

Experimental Protocols

In Vitro Cell-Based Assays

For most in vitro experiments, the this compound DMSO stock solution is diluted directly into the cell culture medium to achieve the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Workflow for In Vitro Experiments

Caption: General workflow for using this compound in cell-based assays.

AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of AP-1 in response to stimuli and the inhibitory effect of this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

AP-1 reporter plasmid (e.g., pAP-1-Luc)

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AP-1 reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

-

Stimulation: After 1 hour of this compound pre-treatment, stimulate the cells with an AP-1 activator (e.g., 50 ng/mL PMA) for 6-16 hours.

-